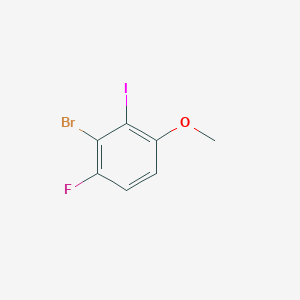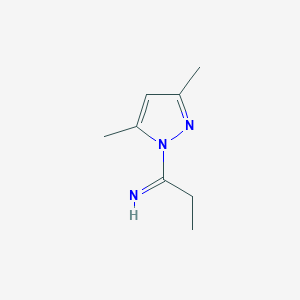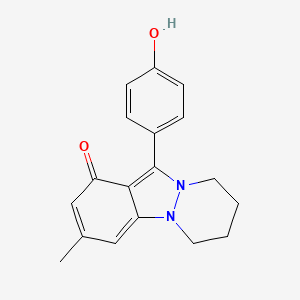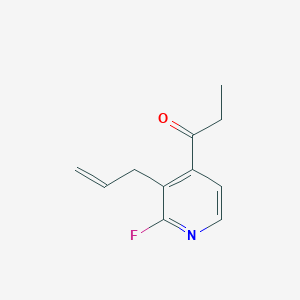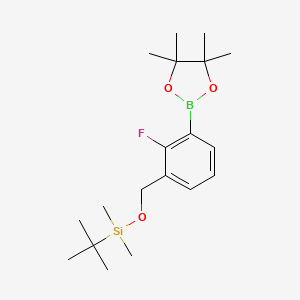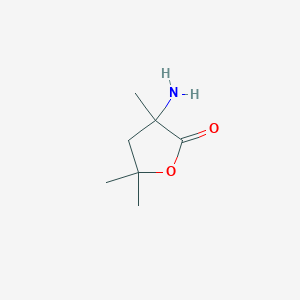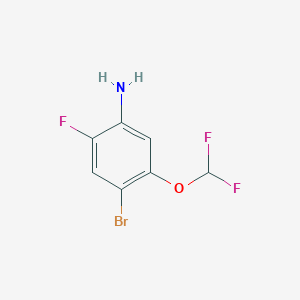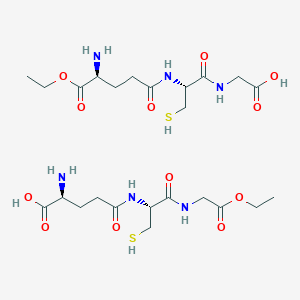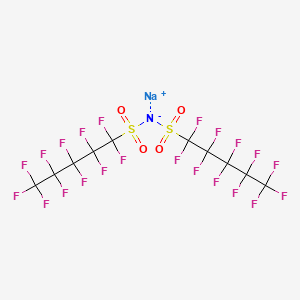
Sodium bis((perfluoropentyl)sulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis((perfluoropentyl)sulfonyl)amide is a chemical compound known for its unique properties and applications It is characterized by the presence of perfluorinated sulfonyl groups, which impart distinct chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropentyl)sulfonyl)amide typically involves the reaction of perfluoropentyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11SO2Cl+NaNH2→C5F11SO2NNaSO2C5F11
The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
化学反応の分析
Types of Reactions: Sodium bis((perfluoropentyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives.
科学的研究の応用
Sodium bis((perfluoropentyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of sodium bis((perfluoropentyl)sulfonyl)amide involves its interaction with various molecular targets. The compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluorinated sulfonyl groups enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.
類似化合物との比較
Sodium bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Lithium bis((perfluoropentyl)sulfonyl)amide: Similar structure but different cation, used in battery electrolytes.
Uniqueness: Sodium bis((perfluoropentyl)sulfonyl)amide is unique due to its specific perfluorinated structure, which imparts distinct chemical properties such as high thermal stability, low reactivity with water, and strong electron-withdrawing effects. These properties make it particularly useful in applications requiring high stability and reactivity.
特性
分子式 |
C10F22NNaO4S2 |
|---|---|
分子量 |
703.2 g/mol |
IUPAC名 |
sodium;bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)azanide |
InChI |
InChI=1S/C10F22NO4S2.Na/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28;/q-1;+1 |
InChIキー |
DXEOJJPJMKXCAV-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


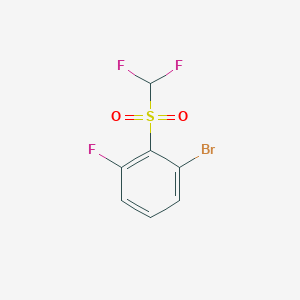
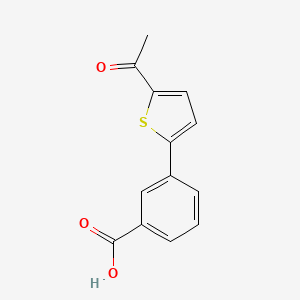
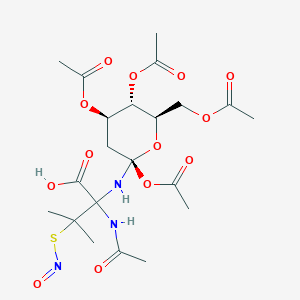
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
